molecular formula C14H20FNO3 B2554522 Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1436368-92-1

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate

Cat. No.: B2554522
CAS No.: 1436368-92-1
M. Wt: 269.316
InChI Key: FRPOAFDWDIWPMN-UHFFFAOYSA-N
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Description

“Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is also known as “tert-Butyl (4-fluorophenyl)carbamate” and has a CAS number of 60144-53-8 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was described, involving the reduction of a benzoyl group to a hydroxymethyl group .


Molecular Structure Analysis

The molecular structure of “this compound” can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.


Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 211.24 . It is a solid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Intermediates

Tert-butyl carbamates, including derivatives and structurally related compounds, serve as essential intermediates in organic synthesis. For instance, the development of rapid synthetic methods for biologically active compounds such as omisertinib (AZD9291) showcases the utility of tert-butyl carbamates in creating pharmacologically relevant entities. These methodologies often involve multi-step synthesis with high yields, demonstrating the compound's role in streamlining the production of complex molecules (Bingbing Zhao et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically active molecules further exemplifies the scientific applications of tert-butyl carbamate derivatives. This approach is crucial for the synthesis of compounds with specific optical activities, which can have significant implications in drug development and other areas of medicinal chemistry (M. Ober et al., 2004).

Materials Science

In materials science, derivatives of tert-butyl carbamates have been explored for their potential as host materials in organic electrophosphorescent devices. The design of sterically hindered host materials aims to address issues such as self-quenching in these devices, indicating the role of tert-butyl carbamate derivatives in enhancing the performance of electronic materials and devices (Wei Li et al., 2007).

Biological Evaluations

The biological evaluation of tert-butyl carbamate derivatives, including their antibacterial and anthelmintic activities, provides insights into their potential therapeutic applications. While some derivatives exhibit moderate activity, the systematic exploration of their biological properties is vital for identifying new pharmacologically active agents (C. Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9,12,17H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPOAFDWDIWPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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